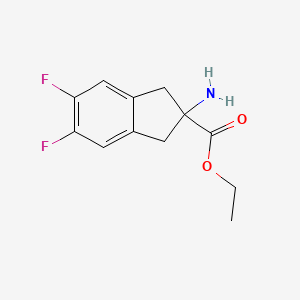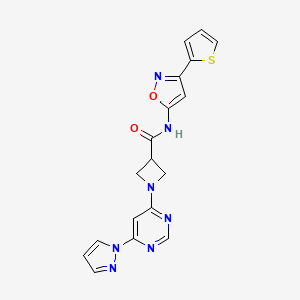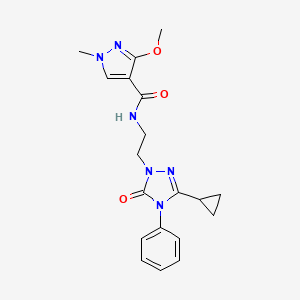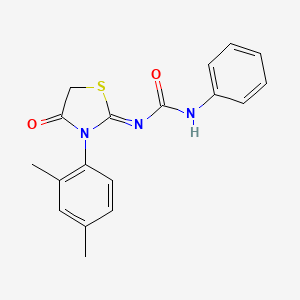![molecular formula C23H17N3O5 B2835768 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 851094-70-7](/img/structure/B2835768.png)
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as benzo-1,4-dioxanes . These are heterocyclic compounds containing a benzene ring fused to a 1,4-dioxane ring . It has been synthesized as a possible agent for treating Alzheimer’s disease .
Synthesis Analysis
The synthesis of this compound was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride, followed by treatment with different alkyl/aralkyl halides .Physical And Chemical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystallinity, are crucial for its practical application. Its molecular weight is 136.1479 .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has demonstrated antibacterial potential through biofilm inhibition studies against Escherichia coli (E. coli) and Bacillus subtilis . Two of the derivatives were particularly active inhibitors of these pathogenic bacterial strains . The molecule’s structure includes a 1,4-benzodioxane ring system , which contributes to its antimicrobial properties.
Antiviral Applications
While not explicitly studied for antiviral activity, sulfonamides are widely used in antiviral medications . Given the compound’s structural features, further investigation could explore its potential in inhibiting viral replication.
Anti-Inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects . The combination of sulfonamide and benzodioxane moieties may enhance anti-inflammatory activity, making this compound an interesting candidate for drug development.
Anticancer Potential
Although not directly tested, the benzodioxane ring system has been associated with anticancer properties . Investigating this compound’s effects on cancer cells could reveal novel therapeutic avenues.
CNS-Related Activity
Certain sulfonamide derivatives exhibit central nervous system (CNS)-related effects . Exploring the impact of this compound on neural function could yield valuable insights.
Organic Synthesis and Ligands
Sulfonamides are versatile in organic synthesis reactions and can serve as ligands for catalysts in asymmetrical reactions . Researchers might explore its use in dendrimer synthesis or other chemical processes.
Wirkmechanismus
Target of Action
The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . By inhibiting these enzymes, the compound can alter the levels of acetylcholine and arachidonic acid metabolites, respectively, leading to changes in neural signal transmission and inflammatory responses.
Biochemical Pathways
The compound’s action on cholinesterases affects the cholinergic pathway , which is involved in many functions including muscle movement, breathing, heart rate, and memory. Its action on lipoxygenase enzymes impacts the arachidonic acid pathway , influencing the production of leukotrienes, which are involved in inflammatory and allergic responses .
Result of Action
The inhibition of cholinesterases can lead to increased levels of acetylcholine, potentially affecting neural signal transmission and leading to effects on muscle movement, memory, and other functions. The inhibition of lipoxygenase enzymes can alter the levels of leukotrienes, potentially impacting inflammatory and allergic responses .
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c27-21(17-8-4-5-9-18(17)30-16-6-2-1-3-7-16)24-23-26-25-22(31-23)15-10-11-19-20(14-15)29-13-12-28-19/h1-11,14H,12-13H2,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIYRMJWMIHQEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2835686.png)
![(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide](/img/structure/B2835687.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine sulfate](/img/structure/B2835689.png)


![N'-(4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide](/img/structure/B2835694.png)
![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2835695.png)


![3-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2835701.png)
![Methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B2835702.png)
![1-(4-Fluorophenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2835703.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2835706.png)
